2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide

Spns2 inhibition S1P transport HeLa cell assay

2-(1,2-Benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide (CAS 1226453-58-2), also designated SLF80821178 or 11i, is a synthetic small-molecule inhibitor of the sphingosine-1-phosphate (S1P) transporter Spinster Homologue 2 (Spns2; SLC63A2). It belongs to the phenylurea chemotype evolved from the benzoxazole scaffold of SLB1122168 and acts by blocking Spns2-mediated S1P export, thereby modulating immune cell trafficking without direct agonism at S1P receptors.

Molecular Formula C20H16N4O3
Molecular Weight 360.373
CAS No. 1226453-58-2
Cat. No. B2704942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide
CAS1226453-58-2
Molecular FormulaC20H16N4O3
Molecular Weight360.373
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)CC3=NOC4=CC=CC=C43
InChIInChI=1S/C20H16N4O3/c1-13-9-10-20(23-22-13)26-15-6-4-5-14(11-15)21-19(25)12-17-16-7-2-3-8-18(16)27-24-17/h2-11H,12H2,1H3,(H,21,25)
InChIKeyHEUJYJLTIVFRCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-Benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide (CAS 1226453-58-2) Procurement-Relevant Compound Profile


2-(1,2-Benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide (CAS 1226453-58-2), also designated SLF80821178 or 11i, is a synthetic small-molecule inhibitor of the sphingosine-1-phosphate (S1P) transporter Spinster Homologue 2 (Spns2; SLC63A2) [1]. It belongs to the phenylurea chemotype evolved from the benzoxazole scaffold of SLB1122168 and acts by blocking Spns2-mediated S1P export, thereby modulating immune cell trafficking without direct agonism at S1P receptors [2]. The compound is offered as a research tool for probing Spns2 biology and as a reference standard in S1P transport-blocker (STB) development programs.

Why Generic Substitution of 2-(1,2-Benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide Fails for Spns2 Research


In-class Spns2 inhibitors and S1P receptor modulators (SRMs) are not interchangeable because they engage distinct nodes of the S1P pathway with divergent pharmacological signatures. Earlier Spns2 inhibitors such as SLF1081851 and SLF80721166 suffer from micromolar potency and toxicity limitations, while SLB1122168 lacks oral bioavailability [1]. Clinically approved SRMs (e.g., fingolimod) drive lymphocyte reduction through S1P1 receptor desensitization but carry on-target liabilities including first-dose bradycardia and endothelial barrier dysfunction [2]. SLF80821178 was explicitly designed to overcome these deficits—delivering nanomolar potency, oral bioavailability, and an absence of cardiovascular and pulmonary adverse events—making generic substitution scientifically unsound for studies requiring spatiotemporally precise Spns2 inhibition.

Quantitative Differentiation Evidence for 2-(1,2-Benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide (SLF80821178)


Potency Gain Over the Clinical-Development Candidate SLB1122168

SLF80821178 (51 ± 3 nM) achieves approximately 1.8-fold greater potency than the second-generation Spns2 inhibitor SLB1122168 (94 ± 6 nM) in the same HeLa cell S1P-release assay, establishing it as the most potent Spns2 inhibitor reported to date [1].

Spns2 inhibition S1P transport HeLa cell assay

Oral Bioavailability: A Differentiator from SLB1122168 and Earlier Spns2 Inhibitors

SLF80821178 is orally bioavailable in mice, achieving sustained plasma concentrations above 0.5 μM for more than 8 h following a single 10 mg/kg oral dose, whereas SLB1122168 is not orally bioavailable [1].

Oral bioavailability Pharmacokinetics Spns2 inhibitor

Absence of Bradycardia vs. Fingolimod (FTY720) in Cardiovascular Safety Profiling

At a high oral dose of 100 mg/kg, SLF80821178 did not evoke bradycardia in rats, in contrast to the SRM fingolimod which induces first-dose bradycardia through S1P1 receptor agonism [1].

Cardiovascular safety Bradycardia S1P pathway

Preserved Endothelial Barrier Function vs. SRMs Preventing Lung Leakage

SLF80821178 does not compromise lung endothelial barrier function at 10 mg/kg IP, whereas SRMs such as fingolimod and etrasimod cause measurable lung leakage at comparable or lower doses [1].

Endothelial barrier Lung leakage S1P receptor modulator

Controlled Lymphopenia (45% Max) vs. Profound SRM-Induced Lymphocyte Depression (90%)

Oral administration of SLF80821178 reduces circulating lymphocyte counts by a maximum of approximately 45%, compared with ~90% reduction achieved by SRMs at therapeutic doses, providing a more titratable degree of immune modulation [1].

Lymphopenia Pharmacodynamic marker Immune modulation

Potency Leap Over First-Generation Spns2 Inhibitors SLF1081851 and SLF80721166

SLF80821178 (IC50 51 nM) demonstrates a 37.8-fold improvement over SLF1081851 (IC50 1.93 μM) and a 27.4-fold improvement over SLF80721166 (IC50 1.4 μM) in the Spns2-mediated S1P release assay [1].

Spns2 inhibitor SAR S1P transport

Best-Fit Research and Industrial Application Scenarios for 2-(1,2-Benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide (SLF80821178)


In Vivo Spns2 Target-Engagement Studies Requiring Oral Dosing

SLF80821178's oral bioavailability and sustained plasma exposure (>8 h above 0.5 μM) make it the only Spns2 inhibitor suitable for chronic oral dosing paradigms in rodents. Studies investigating the role of Spns2-dependent S1P transport in immune cell trafficking, inflammation, or fibrosis over multi-week regimens can leverage oral gavage without the confound of repeated IP injections. [1]

Multiple Sclerosis (EAE) Efficacy Models Without Cardiovascular Confounds

In experimental autoimmune encephalomyelitis (EAE), the standard preclinical model of multiple sclerosis, SLF80821178 demonstrates efficacy comparable to SRMs but without evoking bradycardia or endothelial barrier leakage. This enables cleaner interpretation of neuroinflammatory endpoints without the cardiovascular toxicity signals that complicate SRM studies. [2]

Selectivity Profiling Against S1P Receptors, Kinases, and Broad Pharmacological Panels

As the highest-potency Spns2 inhibitor available (IC50 51 nM), SLF80821178 serves as a reference compound for counter-screening campaigns. Its defined selectivity profile—no significant inhibition of SphK1, SphK2, or S1P receptors—supports its use as a negative control for S1P receptor-mediated signaling and as a positive control for Spns2-dependent phenotypes. [1]

Auditory Function Studies in Adult Rodents

Chronic SLF80821178 administration does not impair auditory brainstem responses (ABRs) in adult mice, unlike the congenital hearing loss observed in Spns2-null animals. This enables investigation of Spns2 pharmacology in auditory research without the developmental confounds of genetic Spns2 deletion. [2]

Quote Request

Request a Quote for 2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.